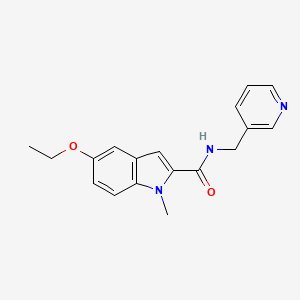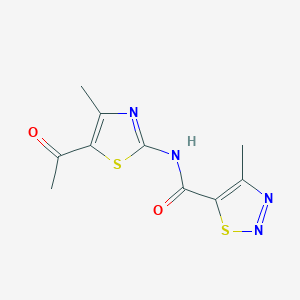
5-ethoxy-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole class of compounds Indoles are significant due to their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The subsequent steps involve functional group modifications to introduce the ethoxy, methyl, and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and subsequent steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
医薬品化学: この化合物は、特に神経系または腫瘍学的経路を標的とする新しい医薬品の開発のための足場として使用できます。
材料科学: この化合物のユニークな構造は、特定の電子的または光学的特性を持つ新しい材料の開発に役立つ可能性があります。
生物学的研究: この化合物は、酵素活性や受容体結合を含む様々な生物学的プロセスを研究するためのプローブとして使用できます。
作用機序
5-エトキシ-1-メチル-N-(ピリジン-3-イルメチル)-1H-インドール-2-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の受容体または酵素に結合することにより、それらの活性を調節する可能性があります。関与する分子標的と経路は、化合物が使用される特定の生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
5-エトキシ-1-メチル-1H-インドール-2-カルボキサミド: ピリジン-3-イルメチル基がありません。
1-メチル-N-(ピリジン-3-イルメチル)-1H-インドール-2-カルボキサミド: エトキシ基がありません。
5-エトキシ-1H-インドール-2-カルボキサミド: メチル基とピリジン-3-イルメチル基の両方がありません。
独自性
5-エトキシ-1-メチル-N-(ピリジン-3-イルメチル)-1H-インドール-2-カルボキサミドは、エトキシ基とピリジン-3-イルメチル基の両方が存在するため、類似化合物には見られない特定の化学的および生物学的特性を付与する可能性があります。これらのユニークな特徴は、研究や産業における様々な用途にとって貴重な化合物にすることができます。
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
5-ethoxy-1-methyl-N-(pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-3-23-15-6-7-16-14(9-15)10-17(21(16)2)18(22)20-12-13-5-4-8-19-11-13/h4-11H,3,12H2,1-2H3,(H,20,22) |
InChIキー |
UREZPPFPUMHLHI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate](/img/structure/B11358104.png)
![5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358109.png)

![5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358122.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11358134.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-butylacetamide](/img/structure/B11358137.png)

![4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11358154.png)

![4-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11358158.png)
![N-(3-chlorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358166.png)
![N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358168.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11358174.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-furylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B11358175.png)
